For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Ochratoxin C: Chemical Structure and Properties
Ochratoxin C (OTC) is a mycotoxin belonging to the ochratoxin family, which are secondary metabolites produced by several fungal species of the Aspergillus and Penicillium genera.[1] Structurally, it is the ethyl ester of ochratoxin A (OTA), the most prominent and toxic member of this mycotoxin family.[2] While less abundant than OTA, OTC is significant as it can be converted to OTA within the body, thereby contributing to overall ochratoxin toxicity.[1][3] This guide provides a comprehensive overview of the chemical structure and properties of Ochratoxin C, detailed experimental protocols for its analysis, and a discussion of its biological effects and associated signaling pathways.
Chemical Structure and Identification
Ochratoxin C is characterized by a dihydroisocoumarin moiety linked to a phenylalanine group via an amide bond, with the carboxylic acid of the phenylalanine being esterified with ethanol.[1]
Table 1: Chemical Identifiers for Ochratoxin C
| Identifier | Value |
| IUPAC Name | ethyl (2S)-2-[[(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-phenylpropanoate |
| Chemical Formula | C₂₂H₂₂ClNO₆ |
| SMILES | CCOC(=O)--INVALID-LINK--NC(=O)C2=CC(=C3C--INVALID-LINK--C3=C2O)C)Cl |
| InChI Key | BPZZWRPHVVDAPT-PXAZEXFGSA-N |
| CAS Number | 4865-85-4 |
Physicochemical Properties
The physicochemical properties of Ochratoxin C are summarized in the table below. These properties are crucial for its detection, extraction, and understanding its behavior in biological systems.
Table 2: Physicochemical Properties of Ochratoxin C
| Property | Value |
| Molecular Weight | 431.9 g/mol [1] |
| Appearance | Amorphous solid[1] |
| Melting Point | 169 °C[4] |
| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Ethanol, and Methanol.[3] |
| UV Maximum Absorption (in Ethanol) | 333 nm[1] |
Biological Activity and Signaling Pathways
The toxicity of Ochratoxin C is largely attributed to its in vivo conversion to Ochratoxin A.[1][3] Therefore, the signaling pathways affected by Ochratoxin C are understood to be primarily those activated by Ochratoxin A. Key biological activities include immunotoxicity and the induction of apoptosis.[3][5]
Ochratoxin C has been shown to suppress the proliferation and differentiation of human THP-1 monocytes and to induce apoptosis in these cells at concentrations of 100 or 1,000 ng/ml.[3][5] The underlying mechanisms are believed to mirror those of Ochratoxin A, which involve the activation of MAPK signaling pathways (p38, ERK, and JNK), induction of oxidative stress, and the p53-mediated apoptosis pathway.[6][7]
Below is a diagram illustrating the proposed signaling pathway for apoptosis induced by Ochratoxin A, which is considered the active metabolite of Ochratoxin C.
Experimental Protocols
Accurate quantification of Ochratoxin C is essential for food safety and toxicological studies. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) are common analytical techniques.
Sample Preparation for Food Matrices (e.g., Cereals)
A generic sample preparation workflow for the extraction and cleanup of ochratoxins from solid food matrices is outlined below. This procedure typically involves extraction with an organic solvent, followed by a cleanup step using immunoaffinity columns (IAC) to isolate the toxins.[8][9]
HPLC-FLD Method for Ochratoxin Analysis
This method is adapted from established protocols for Ochratoxin A, which are suitable for Ochratoxin C as well due to their structural similarity.
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Instrumentation: HPLC system with a fluorescence detector.
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Column: C18 reversed-phase column (e.g., 5 µm particle size, 150 mm x 4.6 mm).[10]
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Mobile Phase: Isocratic mixture of acetonitrile and water (containing 0.1% formic acid) in a 60:40 ratio.[11]
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Flow Rate: 1.0 mL/min.[11]
-
Injection Volume: 20 µL.[11]
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Fluorescence Detection: Excitation wavelength of 333 nm and an emission wavelength of 455 nm.[11]
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Quantification: Based on a calibration curve prepared from Ochratoxin C standards of known concentrations.
UHPLC-MS/MS Method for Ochratoxin Analysis
This technique offers higher sensitivity and selectivity.
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[12][13]
-
Column: C18 reversed-phase column (e.g., 1.8 µm particle size, 100 mm x 2.1 mm).[12]
-
Mobile Phase: A gradient elution using:
-
Solvent A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.[12]
-
Solvent B: Acetonitrile with 0.1% formic acid.[12]
-
-
Flow Rate: 0.2 mL/min.[12]
-
Injection Volume: 10 µL.[12]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Ochratoxin C. The use of a stable isotope-labeled internal standard (e.g., ¹³C₂₀-Ochratoxin A) is recommended for accurate quantification.[14]
Conclusion
Ochratoxin C, as the ethyl ester of Ochratoxin A, is a relevant mycotoxin due to its potential conversion to the more toxic OTA in vivo. Understanding its chemical properties and having robust analytical methods for its detection are crucial for assessing its impact on food safety and human health. The biological effects of Ochratoxin C are largely mediated through the same signaling pathways as Ochratoxin A, primarily leading to immunotoxicity and apoptosis. Further research is warranted to fully elucidate any unique toxicological properties of Ochratoxin C itself.
References
- 1. Ochratoxin C | C22H22ClNO6 | CID 20997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Comparative Ochratoxin Toxicity: A Review of the Available Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Ochratoxin A | C20H18ClNO6 | CID 442530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Effects of the mycotoxin ochratoxin A and some of its metabolites on the human cell line THP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ochratoxin A: Molecular Interactions, Mechanisms of Toxicity and Prevention at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptome Analysis of Ochratoxin A-Induced Apoptosis in Differentiated Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A rapid HPLC-FLD method for Ochratoxin A detection in pig muscle, kidney, liver by using enzymatic digestion with MISPE extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. envirobiotechjournals.com [envirobiotechjournals.com]
- 12. Quantification of aflatoxin and ochratoxin contamination in animal milk using UHPLC-MS/SRM method: a small-scale study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. www-pub.iaea.org [www-pub.iaea.org]
